2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride
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Overview
Description
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the trifluoromethylation of imidazo[1,2-a]pyridine derivatives using electrophilic trifluoromethylating reagents under mild conditions . Another approach involves the use of visible-light-promoted reactions to achieve the desired trifluoromethylation .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts and reaction setups to facilitate the trifluoromethylation process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trifluoromethylation reactions yield trifluoromethylated imidazo[1,2-a]pyridine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the carbonyl chloride group but shares the trifluoromethylated imidazo[1,2-a]pyridine core.
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of the carbonyl chloride group.
Uniqueness
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride is unique due to the presence of both the trifluoromethyl and carbonyl chloride groups.
Properties
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8(16)6-7(9(11,12)13)14-5-3-1-2-4-15(5)6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBATALEAXOHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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